6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is a quinoline derivative with methoxy and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinolines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves the inhibition of specific enzymes or modulation of receptor activity, leading to biological responses.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of enzymes involved in cell proliferation and apoptosis.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Quinoline: A basic heterocyclic aromatic organic compound.
Isoquinoline: A structural isomer of quinoline.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness: 6,7-Dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity compared to other quinoline derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and mechanisms of action continue to inspire new research and development efforts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylbenzoyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-12(7-5-11)18(21)14-10-20-15-9-17(24-3)16(23-2)8-13(15)19(14)22/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLCTMOWHCHBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.